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molecular formula C23H29N3O4 B1216350 2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one CAS No. 83722-14-9

2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-6-methoxy-3-methylquinazolin-4-one

Cat. No. B1216350
M. Wt: 411.5 g/mol
InChI Key: NJLURZOPCFJTSE-UHFFFAOYSA-N
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Patent
US04379788

Procedure details

1.7 gm (5 mmols) of the epoxide obtained in (a) were heated in a steel cylinder with 17 ml of tert. butylamine at 120° C. for 3 hours. Thereafter, the excess amine was distilled off in vacuo, and the oily residue was recrystallized from acetone/ether.
[Compound]
Name
epoxide
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:3]([CH3:4])[CH:2]1[O:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:21]([CH3:22])[C:20](=[O:23])[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([O:24][CH3:25])[CH:18]=3)[N:13]=2)=[CH:8][CH:7]=1.[C:26]([NH2:30])([CH3:29])([CH3:28])[CH3:27]>>[OH:1][CH:3]([CH2:4][NH:30][C:26]([CH3:29])([CH3:28])[CH3:27])[CH2:2][O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[N:21]([CH3:22])[C:20](=[O:23])[C:19]3[C:14](=[CH:15][CH:16]=[C:17]([O:24][CH3:25])[CH:18]=3)[N:13]=2)=[CH:10][CH:11]=1

Inputs

Step One
Name
epoxide
Quantity
1.7 g
Type
reactant
Smiles
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(C1C)OC1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(N1C)=O)OC
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)(C)(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thereafter, the excess amine was distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
the oily residue was recrystallized from acetone/ether

Outcomes

Product
Name
Type
Smiles
OC(COC1=CC=C(C=C1)C1=NC2=CC=C(C=C2C(N1C)=O)OC)CNC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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